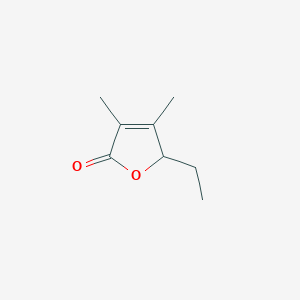

5-Ethyl-3,4-dimethylfuran-2(5H)-one

Description

Structural Classifications and Significance of Substituted Furan-2(5H)-ones

Furan-2(5H)-ones, or butenolides, are unsaturated lactones characterized by a furanone ring. nih.gov Their chemical properties and biological functions are highly dependent on the nature and position of substituent groups on this core structure. rsc.org The general structure allows for substitution at the 3, 4, and 5-positions, leading to a vast library of derivatives with distinct characteristics.

For instance, the substitution pattern dramatically influences the compound's aroma profile. Sotolon (3-hydroxy-4,5-dimethylfuran-2(5H)-one) is well-known for its strong caramel (B1170704) or curry-like scent, which changes with concentration. chemicalbook.com The position of a hydroxyl group is critical; structural isomers with identical molecular formulas can have vastly different odors.

The type of alkyl substituent also plays a key role. The presence of an ethyl group, as seen in 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one, can increase the molecule's hydrophobicity. This alters physical properties like volatility and the aroma threshold when compared to its methyl-substituted counterparts. The specific compound of interest, 5-Ethyl-3,4-dimethylfuran-2(5H)-one , features an ethyl group at the 5-position and methyl groups at the 3 and 4-positions, distinguishing it from more commonly studied hydroxylated furanones.

The significance of these substituted furanones lies in their broad spectrum of biological activities, which includes antifungal, antibacterial, anti-inflammatory, and antitumor properties. researchgate.netnih.gov This has made them attractive targets for drug discovery and development. researchgate.netccij-online.org Furthermore, their ability to be converted into other biologically active heterocyclic compounds underlines their importance as synthetic intermediates in medicinal chemistry. nih.gov

Historical Perspectives on the Chemical Investigation of Furan-2(5H)-one Systems

The study of furan-2(5H)-ones, as part of the broader field of heterocyclic chemistry, has evolved over several decades. researchgate.net Initial interest was sparked by their identification as components of various natural systems. researchgate.net The development of synthetic methodologies has been a central theme in their chemical investigation. A landmark in synthetic organic chemistry, the Diels-Alder reaction, first described in 1928, provided a powerful method for constructing six-membered rings, a strategy that can be adapted for the synthesis of precursors to furanone systems. wikipedia.org

Over the years, numerous synthetic routes to the furan-2(5H)-one core have been developed and refined. researchgate.net These methods range from the modification of existing five-membered ring systems to the cyclization of acyclic precursors. researchgate.net For example, one established method involves the reaction of α-hydroxycarbonyl compounds with ylides, which proceeds through an addition and subsequent intramolecular Wittig reaction to form the butenolide ring. researchgate.net The growing understanding of reaction mechanisms has enabled chemists to design more efficient and selective syntheses, including asymmetric approaches to produce chiral butenolides. researchgate.net The continuous interest is driven by the discovery of new natural products containing the butenolide motif and the demand for novel compounds with potential therapeutic applications. nih.govnih.gov

Current Research Landscape and Future Directions in this compound Chemistry

The current research on furan-2(5H)-one derivatives is vibrant and multifaceted. Key areas of investigation include the development of novel synthetic methods, the exploration of their biological activities, and their application as synthons in organic synthesis. researchgate.net Scientists are actively designing furanone derivatives with potential anti-cancer properties and as inhibitors of bacterial biofilm formation. nih.govnih.gov Recent studies have also focused on creating chiral furanone sulfones and testing their synergistic effects with existing antibiotics. nih.gov

In contrast, the specific compound This compound appears to be significantly less studied than its analogues. Publicly available scientific literature and chemical databases contain limited information regarding its synthesis, properties, or applications. One source notes its CAS Registry Number as 79379-60-5 but indicates it is not recommended for flavor or fragrance use, which is notable given that many related furanones are valued for their organoleptic properties. thegoodscentscompany.com

This lack of dedicated research presents a clear future direction. The synthesis and characterization of this compound would be the first step. Subsequent investigation into its physicochemical properties and biological activities could reveal novel applications. Comparative studies with its more well-known isomers, such as 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, could provide valuable insights into structure-activity relationships, particularly how the absence of a hydroxyl group and the presence of a methyl group at the 3-position influence its chemical behavior and biological profile. Therefore, the chemistry of this compound represents an unexplored niche within the broader, well-established field of furanone research.

Compound Information Table

Structure

3D Structure

Properties

CAS No. |

79379-60-5 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-ethyl-3,4-dimethyl-2H-furan-5-one |

InChI |

InChI=1S/C8H12O2/c1-4-7-5(2)6(3)8(9)10-7/h7H,4H2,1-3H3 |

InChI Key |

HVQFSDFJEPPHCF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=C(C(=O)O1)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethyl 3,4 Dimethylfuran 2 5h One and Analogues

De Novo Synthesis Strategies for Furan-2(5H)-one Scaffolds

The fundamental furan-2(5H)-one structure can be assembled through various cyclization strategies. These methods create the five-membered lactone ring from linear precursors, establishing the core of the target molecule.

Acid-Induced Cyclo-condensation Approaches

Acid-induced cyclization is a common and effective method for the formation of the furanone ring. This approach typically involves the intramolecular condensation of a gamma-keto acid or a related precursor, where an acid catalyst facilitates the removal of a water molecule to form the lactone. This cyclization is often the final step in a one-pot or tandem reaction sequence. For example, the treatment of diethyl 2,3-diacetylsuccinate with a hydrochloric acid solution can lead to the formation of a substituted furanone ring system. The acid promotes both hydrolysis of the esters and the subsequent intramolecular cyclization to yield the lactone.

This strategy is also integral to tandem processes that begin with other bond-forming reactions. Following an initial carbon-carbon bond formation, such as an aldol (B89426) addition, the resulting intermediate is often subjected to acidic conditions to induce the characteristic cyclo-condensation that yields the final furanone product.

Titanium-Mediated Aldol Addition Reactions in Furanone Annulation

A powerful one-pot annulation method for producing furan-2(5H)-one scaffolds involves a titanium-mediated crossed aldol addition followed by an acid-induced cyclo-condensation. This process allows for the efficient coupling of less reactive ketones, a reaction that can be challenging with other methods. The use of titanium(IV) enolates is particularly effective for highly selective carbon-carbon bond formation.

In a typical sequence, a titanium enolate is generated from a ketone and reacted with a second carbonyl compound, such as 1,1-dimethoxypropan-2-one, at low temperatures (e.g., -78 °C) to produce an aldol adduct. Upon warming and treatment with acid, this intermediate undergoes cyclization and condensation to directly afford the 2(5H)-furanone. This direct annulation utilizes commercially available and inexpensive substrates under accessible reaction conditions.

| Starting Ketone | Aldehyde/Ketone Partner | Key Reagent | Product | Yield |

| p-Bromoacetophenone | 1,1-Dimethoxypropan-2-one | TiCl₄ | 5-(4-bromophenyl)-3,4-dimethylfuran-2(5H)-one | 59% |

| m-Bromoacetophenone | 1,1-Dimethoxypropan-2-one | TiCl₄ | 5-(3-bromophenyl)-3,4-dimethylfuran-2(5H)-one | - |

| m-Bromopropiophenone | 1,1-Dimethoxypropan-2-one | TiCl₄ | 5-(3-bromophenyl)-3,4-diethylfuran-2(5H)-one | - |

Ring-Closure and Lactonization Routes

Beyond classical acid-catalyzed cyclizations, several modern catalytic methods have been developed for ring-closure and lactonization to form furanones. These routes offer alternative pathways with high efficiency and selectivity.

One such method is the Rh(III)-catalyzed C-H activation, which can lead to a cascade of C-H activation, regioselective annulation, and in situ lactonization in a single pot. Another advanced strategy involves the transition metal-catalyzed ring-opening cyclization of strained precursors like α-hydroxycyclopropanols. Depending on the catalyst used (e.g., palladium or copper), the same starting material can be divergently transformed into different heterocyclic products, including furanones. For example, a copper-catalyzed cyclopropanol ring-opening cyclization provides access to the furanone scaffold. Ring-closing metathesis (RCM) has also been employed to construct lactone rings, including those found in complex molecules like prostaglandins.

| Method | Catalyst / Reagent | Substrate Type | Key Transformation |

| C-H Activation | Rh(III) catalyst | Sulfoximine and 4-Hydroxy-2-alkynoate | Cascade C-H activation, annulation, and lactonization |

| Ring-Opening Cyclization | Cu(OAc)₂ / DDQ | α-Hydroxycyclopropanol | Copper-homoenolate formation and cyclization |

| Ring-Closing Metathesis | Grubbs Catalyst (example) | Diene-containing hydroxy-acid | Intramolecular olefin metathesis and lactonization |

Introduction of the 5-Ethyl Moiety in Furan-2(5H)-one Systems

Once the furanone scaffold is available, or by using a precursor already containing the necessary carbon framework, the ethyl group at the C5 position must be installed. This can be achieved through direct alkylation of a suitable furanone intermediate or by designing a synthesis that incorporates the ethyl group from the start.

Alkylation and Related Strategies at C5

The C5 position of furan-2(5H)-one derivatives, particularly 5-hydroxyfuran-2(5H)-ones, is reactive and can be functionalized through various alkylation and related carbon-carbon bond-forming reactions. These methods typically involve the reaction of the furanone with an electrophile, often activated by a Lewis acid.

Several strategies have been demonstrated for the alkylation of the C5 carbon:

Mukaiyama Aldol Reaction : The reaction of 5-hydroxy-2(5H)-furanone derivatives with silylated enol ethers, catalyzed by Lewis acids such as zinc chloride or scandium triflate, leads to C5-alkylation. nih.govmdpi.com

Barbier-type Reaction : C5-alkylation can be achieved using alkylating agents like allyl bromides in the presence of a tin or indium catalyst in an aqueous solvent mixture. nih.govmdpi.com This approach provides a direct method for introducing alkyl groups onto the C5 position. nih.govmdpi.com

Friedel-Crafts-type Arylation : In the presence of a Brønsted or Lewis acid, 5-hydroxy-2(5H)-furanones can react with electron-rich arenes and heteroarenes to form 5-aryl-substituted products. nih.gov This demonstrates the electrophilic character of the C5 position under acidic conditions. nih.gov

While these examples often use allyl or aryl groups, the principles are directly applicable to the introduction of an ethyl group by selecting the appropriate ethyl-containing reagent (e.g., an ethyl silyl enol ether or an ethyl metallic reagent).

| Reaction Type | Furanone Substrate | Reagent | Catalyst | Product Type |

| Mukaiyama Aldol | 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Silylated enol ether | ZnCl₂ or Sc(OTf)₃ | 5-Alkyl-substituted furanone |

| Barbier-type | 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Allyl bromide | Sn or In | 5-Allyl-substituted furanone |

| Arylation | 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Methoxybenzene | Lewis/Brønsted Acid | 5-Aryl-substituted furanone |

Stereoselective Installation of the C5-Ethyl Group

Achieving stereocontrol at the C5 position is a significant challenge in furanone synthesis. The development of asymmetric catalytic methods allows for the enantioselective formation of C5-substituted butenolides, creating a chiral center.

A key breakthrough in this area is the palladium-catalyzed C5-selective asymmetric allylic alkylation (AAA) of siloxyfurans. crespootero.ukresearchgate.net Historically, such reactions have overwhelmingly favored alkylation at the C3 position. crespootero.ukresearchgate.net However, recent methods have achieved high C5 selectivity and excellent enantioselectivity (up to >99% e.e.). crespootero.uk This selectivity is reportedly driven by steric constraints within the palladium π-allyl complex, which forces the dienolate intermediate to react at its C5 terminus. crespootero.ukresearchgate.net

Another approach is the direct asymmetric allylic alkylation of butenolides using Morita-Baylis-Hillman (MBH) carbonates as reagents, promoted by chiral organocatalysts like modified cinchona alkaloids. acs.org This method provides access to γ,γ-disubstituted butenolides with adjacent quaternary and tertiary stereocenters in high stereoselectivity. acs.org While these methods install an allyl group, they establish a viable synthetic route for creating C5 chirality. The resulting allyl group could then be subsequently reduced to the desired ethyl moiety, thus completing the stereoselective installation.

Strategies for 3,4-Dimethyl Substitution on the Furan-2(5H)-one Ring

The key challenge in synthesizing molecules like 5-Ethyl-3,4-dimethylfuran-2(5H)-one lies in the regioselective introduction of the two methyl groups at the C3 and C4 positions of the furanone ring. Two primary strategies are employed: the use of building blocks that already contain the desired substitution pattern and the modification of a pre-formed furanone ring.

One of the most direct approaches to constructing 3,4-dimethylated furanones is to start with precursors that already contain the vicinal dimethyl arrangement. This strategy simplifies the synthetic sequence by incorporating the core carbon skeleton early in the process.

A common method involves the cyclization of appropriately substituted acyclic precursors. For instance, derivatives of 2,3-dimethylsuccinic acid or its corresponding anhydride can serve as ideal starting materials. These C4 building blocks possess the required 3,4-dimethyl stereochemistry, which can be carried through the synthetic sequence. The reaction of such precursors with suitable reagents to form the lactone ring is a key step.

Another approach utilizes multi-component reactions where simpler molecules assemble to form the furanone ring. While highly efficient, achieving the specific 3,4-dimethyl substitution pattern requires careful selection of the initial components. For example, a reaction involving a 1,2-dicarbonyl compound with a central C-C bond, such as 2,3-butanedione (diacetyl), could theoretically provide the C3 and C4 carbons with their respective methyl groups.

The synthesis of 3,4-fused furan (B31954) derivatives has also been achieved through platinum-catalyzed cyclization of compounds like 3-(2-formylcycloalkenyl)-acrylic amides, which are obtained from β-bromovinyl aldehydes via a Heck reaction. researchgate.net This highlights the use of pre-functionalized intermediates in constructing complex furanone systems.

An alternative strategy involves the formation of the furan-2(5H)-one ring first, followed by the introduction of the methyl groups at the C3 and C4 positions. This approach often relies on the functionalization of a versatile, readily available furanone intermediate, such as a 3,4-dihalofuran-2(5H)-one.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose. researchgate.net For instance, 3,4-dibromo-2(5H)-furanone can serve as a scaffold. A sequential or one-pot, two-fold Suzuki-Miyaura coupling reaction with methylboronic acid or its esters, in the presence of a palladium catalyst, can install the two methyl groups. Similarly, Stille coupling using methyltin reagents is also a viable option. The reactivity of different dihalofuranones has been compared, with bromine- and iodine-substituted derivatives proving more reactive than their chlorine-substituted counterparts in palladium-mediated couplings. researchgate.netucc.ie

One study demonstrated that easily available 3,4-dibromo-2(5H)-furanone undergoes regioselective palladium-catalyzed reaction with aryl(trialkyl)stannanes to yield 4-aryl-3-bromo-2(5H)-furanones. researchgate.net These monobromo derivatives have been successfully used as precursors for 4-aryl-3-methyl-2(5H)-furanones, showcasing the feasibility of a stepwise methylation. researchgate.net This stepwise approach allows for the synthesis of unsymmetrically substituted 3,4-disubstituted furanones.

The synthesis of rofecoxib, a 3,4-diaryl-2(5H)-furanone, has been accomplished via the bis-arylation of 3,4-dibromo-2(5H)-furanone using Suzuki coupling reactions, further underscoring the utility of dihalo-furanones as key intermediates for C-C bond formation at the C3 and C4 positions. nih.gov

Comparative Analysis of Synthetic Routes for this compound

Selectivity is another critical factor. In the context of this compound, regioselectivity in post-cyclization functionalization is paramount. The use of palladium-catalyzed cross-coupling reactions on 3,4-dihalofuranones generally offers high regioselectivity, allowing for the specific introduction of substituents. For instance, the reaction of 3,4-dibromo-2(5H)-furanone with organostannanes has been shown to be highly regioselective, yielding the 4-substituted product. researchgate.net

The table below provides a conceptual comparison of the two main strategies for obtaining the 3,4-dimethylfuranone core.

| Parameter | Pre-functionalized Building Blocks | Post-cyclization Methylation |

|---|---|---|

| Overall Yield | Potentially higher if starting material is readily available. | Can be high, but depends on the efficiency of two successive coupling reactions. |

| Number of Steps | Fewer steps to the core structure. | More steps, involving synthesis of the furanone ring followed by functionalization. |

| Regioselectivity | Inherent to the starting material. | High, controlled by the sequence of coupling reactions. Allows for unsymmetrical substitution. |

| Starting Material Availability | Can be a limiting factor; specialized precursors may be required. | Relies on accessible intermediates like dihalofuranones. |

| Flexibility | Less flexible for creating diverse analogues. | Highly flexible; various substituents can be introduced using different coupling partners. |

The application of green chemistry principles to the synthesis of furanones aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Several green approaches have been developed for lactone synthesis. One notable example is the Baeyer-Villiger oxidation of cyclic ketones to lactones using Oxone, an inexpensive and non-polluting oxidizing agent, in water. organic-chemistry.orgacs.org This method avoids the use of hazardous peracids and organic solvents. organic-chemistry.orgacs.org The development of catalytic methods is central to green chemistry. Metal-catalyzed syntheses of furans and furanones often allow for milder reaction conditions and lower catalyst loadings. hud.ac.uk Catalyst-free methods, such as the cross-coupling of α-aryldiazo ketones and α-diazo esters to form 3(2H)-furanone derivatives, represent a significant advancement in sustainable synthesis. chemistryviews.org

The use of renewable resources is another key aspect of green chemistry. Furfural, a platform chemical derived from biomass, can be oxidized to 2(5H)-furanone, which serves as a versatile starting material for other chemicals. chemrxiv.orgresearchgate.net This bio-based approach offers a sustainable alternative to petroleum-derived feedstocks. Additionally, photoorganocatalytic methods that utilize visible light and household bulbs for the α-alkylation/lactonization of alcohols provide an energy-efficient and selective route to lactones. rsc.org

Efforts to design sustainable synthetic pathways also focus on atom economy. Multi-component reactions are inherently atom-economical as they combine several molecules into a single product with minimal byproducts. The development of such reactions for the synthesis of substituted furanones is an active area of research.

Chemical Reactivity and Transformation Pathways of 5 Ethyl 3,4 Dimethylfuran 2 5h One

Reactions Involving the Furan-2(5H)-one Lactone Moiety

The furan-2(5H)-one core, also known as a butenolide, contains a lactone functionality that is a primary site of reactivity. The ester group within the five-membered ring is susceptible to reactions typical of cyclic esters, primarily involving nucleophilic attack at the carbonyl carbon.

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The carbonyl carbon of the lactone is electrophilic and can be attacked by various nucleophiles. This initiates a nucleophilic acyl substitution reaction, which proceeds through a tetrahedral intermediate. The stability of this intermediate and the nature of the attacking nucleophile and leaving group determine the reaction's outcome.

Common nucleophiles that can react at the carbonyl center include hydroxides, alkoxides, and amines. For instance, reaction with a strong base like sodium hydroxide would lead to saponification, opening the lactone ring to form the corresponding γ-hydroxy carboxylate salt.

| Nucleophile | Reagent Example | Product Type |

| Hydroxide | Sodium Hydroxide (NaOH) | γ-Hydroxy carboxylate |

| Alkoxide | Sodium Methoxide (NaOCH₃) | γ-Hydroxy ester |

| Amine | Ammonia (NH₃) | γ-Hydroxy amide |

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate. The ring then opens by cleavage of the acyl-oxygen bond, followed by protonation of the resulting alkoxide to yield the γ-hydroxy substituted product.

Ring-Opening and Ring-Closing Transformations

The furan-2(5H)-one ring can undergo opening under both acidic and basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by attack by water. Base-catalyzed hydrolysis, as mentioned earlier, proceeds via direct nucleophilic attack of a hydroxide ion.

These ring-opening reactions are often reversible. Under acidic conditions, the resulting γ-hydroxy acid can be induced to cyclize back to the lactone through intramolecular esterification, with the removal of water driving the equilibrium towards the cyclic product. The equilibrium between the cyclic lactone and the open-chain hydroxy acid is a key aspect of the chemistry of many furanones.

Reactions of the α,β-Unsaturated System

The presence of a double bond conjugated with the carbonyl group creates an α,β-unsaturated system, which is another key reactive site in 5-Ethyl-3,4-dimethylfuran-2(5H)-one. This system can undergo reactions at both the double bond and the carbonyl group.

Electrophilic Addition Reactions Across the Double Bond

The conjugated system in α,β-unsaturated lactones is susceptible to conjugate addition, also known as Michael addition. In this type of reaction, a nucleophile attacks the β-carbon of the double bond. This is due to the electron-withdrawing effect of the carbonyl group, which polarizes the double bond and imparts a partial positive charge on the β-carbon.

The reaction proceeds via the formation of an enolate intermediate, which is then protonated to give the final product. A wide variety of nucleophiles, including enolates, amines, and organocuprates, can participate in Michael additions. For this compound, this would result in the formation of a 4,5-disubstituted-3,4-dimethyl-5-ethyl-dihydrofuran-2(5H)-one.

| Nucleophile Type | Reagent Example | Product |

| Enolate | Diethyl malonate | Adduct with a malonic ester group at the β-position |

| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | Addition of a methyl group at the β-position |

| Amine | Piperidine | Addition of a piperidinyl group at the β-position |

Cycloaddition Reactions, including Diels-Alder Processes

The double bond in the furanone ring can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the furanone reacts with a conjugated diene to form a bicyclic adduct. The reactivity of the furanone as a dienophile is enhanced by the electron-withdrawing carbonyl group.

The stereochemistry of the Diels-Alder reaction is highly controlled, typically proceeding via a concerted mechanism. The reaction of this compound with a diene like butadiene would yield a complex bicyclic lactone. The substitution pattern on both the furanone and the diene influences the reaction rate and the regioselectivity of the product.

Reactions of the 5-Ethyl Substituent

The 5-ethyl substituent, being a simple alkyl group, is generally the least reactive part of the molecule under many conditions. However, it can undergo free-radical reactions, particularly at the benzylic-like position adjacent to the oxygen atom of the lactone ring.

For instance, free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, could lead to the selective bromination of the methylene group of the ethyl substituent. This would yield 5-(1-bromoethyl)-3,4-dimethylfuran-2(5H)-one, a more functionalized derivative that could be used in further synthetic transformations.

Functional Group Interconversions on the Ethyl Chain

The ethyl group at the C5 position represents a non-polar alkyl substituent that can be transformed into various other functional groups through established synthetic methodologies. fiveable.meimperial.ac.uk Such transformations, known as functional group interconversions (FGIs), are fundamental in organic synthesis for modifying a molecule's properties and for creating new carbon-heteroatom bonds. fiveable.meic.ac.uksolubilityofthings.com

These interconversions typically proceed via radical substitution or by first introducing a leaving group, such as a halogen, which can then be displaced by a wide array of nucleophiles. solubilityofthings.comub.edu For instance, radical halogenation could introduce a bromine or chlorine atom onto the ethyl chain, preferentially at the secondary carbon due to radical stability. This alkyl halide can then undergo nucleophilic substitution reactions. solubilityofthings.comub.edu

Below is a table summarizing potential functional group interconversions starting from the ethyl group.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Reaction Type |

| Ethyl (-CH₂CH₃) | NBS, light/heat | Bromoethyl (-CHBrCH₃) | Radical Halogenation |

| Bromoethyl (-CHBrCH₃) | NaOH, H₂O | Hydroxyethyl (-CH(OH)CH₃) | Nucleophilic Substitution (Sₙ2/Sₙ1) |

| Bromoethyl (-CHBrCH₃) | NaCN, DMSO | Cyanoethyl (-CH(CN)CH₃) | Nucleophilic Substitution (Sₙ2) |

| Bromoethyl (-CHBrCH₃) | NaNH₂, NH₃ | Aminoethyl (-CH(NH₂)CH₃) | Nucleophilic Substitution (Sₙ2) |

| Bromoethyl (-CHBrCH₃) | NaOCH₃, CH₃OH | Methoxyethyl (-CH(OCH₃)CH₃) | Nucleophilic Substitution (Sₙ2/Sₙ1) |

This table presents plausible transformations based on standard organic chemistry principles. Specific experimental validation for this compound may be required.

Oxidative Transformations of the Ethyl Group

The ethyl substituent can undergo oxidation to introduce oxygen-containing functional groups. The specific outcome of the oxidation depends on the reagents and reaction conditions employed. Mild oxidation might introduce a hydroxyl group, converting the ethyl moiety into a secondary alcohol. More forceful oxidation could lead to a ketone (acetyl group).

Atmospheric oxidation, for example, can be initiated by reactions with hydroxyl (OH) radicals. acs.org While research on the atmospheric oxidation of furan (B31954) and its methylated derivatives often focuses on ring-opening pathways, the alkyl side chains are also susceptible to attack. acs.orgresearchgate.net The process of autoxidation, a radical chain reaction involving oxygen, is particularly relevant for compounds with C-H bonds that can be readily abstracted, such as those on the ethyl group. utexas.edu

| Transformation | Reagent Examples | Product Functional Group |

| Ethyl to Hydroxyethyl | Mild Oxidizing Agents (e.g., specific peroxy acids) | Secondary Alcohol |

| Ethyl to Acetyl | Stronger Oxidizing Agents (e.g., CrO₃, KMnO₄) | Ketone |

This table outlines potential oxidative pathways. The selectivity and yield of these reactions would be influenced by the reactivity of the furanone ring itself.

Reactions of the 3,4-Dimethyl Substituents

The two methyl groups attached to the double bond of the furanone ring also offer sites for chemical modification, primarily through radical-mediated processes.

Radical Reactions at Methyl Groups

Free radicals are chemical species with a single unpaired electron, and their reactions are crucial in organic chemistry. utexas.edu The methyl groups on the furanone ring can undergo radical reactions, such as allylic halogenation, given their position adjacent to the double bond. This reaction is typically initiated by thermal or photochemical homolytic bond cleavage of a reagent like N-bromosuccinimide (NBS). utexas.edu

The stability of the resulting allylic radical intermediate makes this position favorable for abstraction of a hydrogen atom. Radical centers are stabilized by adjacent alkyl groups, a principle that applies to the methyl groups in this structure. utexas.edu Atmospheric oxidation processes initiated by radicals like OH, NO₃, or Cl can also lead to transformations at these sites, potentially forming various oxygenated products or initiating ring-opening reactions. acs.orgresearchgate.net

Potential for Aromatic Substitution

The concept of aromatic substitution is not directly applicable to this compound because the furanone ring is not aromatic. Aromaticity requires a planar, cyclic, conjugated system of p-orbitals containing 4n+2 π-electrons. The furanone ring contains a sp³-hybridized carbon at the C5 position and a carbonyl group (C=O) that interrupts full cyclic conjugation, thus breaking its aromaticity.

However, the double bond within the α,β-unsaturated lactone system can undergo electrophilic addition reactions. While furan itself readily undergoes electrophilic aromatic substitution, often preferentially at the 2-position, the reactivity pattern of the furanone is different. pearson.compearson.com Electrophiles would be expected to attack the electron-rich C=C double bond. In the presence of Lewis or Brønsted acids, some furanone derivatives can react with arenes in a process that formally resembles an electrophilic substitution on the arene, with the furanone acting as the electrophile. nih.gov

Catalytic Transformations of this compound

Catalytic methods, particularly those employing transition metals, offer powerful tools for constructing complex molecules from simpler precursors. These reactions are central to modern organic synthesis. mdpi.comnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions of Furanone Derivatives

Transition metal-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov The general catalytic cycle for these reactions, particularly those using palladium, involves key steps of oxidative addition, transmetalation, and reductive elimination. youtube.com

While specific cross-coupling studies on this compound are not widely documented, research on related furanone structures demonstrates the viability of this approach. For these reactions to occur, a suitable leaving group must be present on the furanone ring, such as a halogen (e.g., bromine) or a sulfonate (e.g., tosylate or triflate). researchgate.net

For example, palladium-catalyzed cross-coupling reactions have been successfully used to synthesize 4-substituted 2(5H)-furanones. In these syntheses, a 4-tosyl-2(5H)-furanone is coupled with various boronic acids (a Suzuki-Miyaura coupling) to generate a new carbon-carbon bond at the C4 position. researchgate.net Similar strategies have been employed using 4-bromo-2(5H)-furanones. semanticscholar.org This suggests that if this compound were functionalized with a leaving group at the C3 or C4 position (by replacing a methyl group), it could serve as a substrate in various cross-coupling reactions.

The table below summarizes relevant research on cross-coupling reactions with furanone cores.

| Furanone Substrate | Coupling Partner | Catalyst System | Reaction Type | Product |

| 4-Tosyl-2(5H)-furanone | Aryl/Alkenyl Boronic Acids | Pd(PPh₃)₄ / K₂CO₃ | Suzuki-Miyaura | 4-Aryl/Alkenyl-2(5H)-furanones |

| 4-Bromo-2(5H)-furanone | Organotin Reagents | Palladium Catalyst | Stille | 4-Substituted-2(5H)-furanones |

| 4-Triflate-2(5H)-furanone | Cyclopropylboronic Acids | Palladium Catalyst / AsPh₃ | Suzuki-Miyaura | 4-Cyclopropyl-2(5H)-furanones |

Data sourced from studies on related furanone derivatives. researchgate.net

Research on Lewis Acid Catalysis of this compound Remains Undocumented in Publicly Available Literature

Lewis acids are known to activate carbonyl groups and other functionalities within lactone rings, facilitating a range of reactions including cycloadditions, rearrangements, and nucleophilic additions. General mechanisms in furanone chemistry often involve the coordination of a Lewis acid to the carbonyl oxygen, which enhances the electrophilicity of the molecule. This activation can lead to subsequent reactions at various positions on the furanone ring.

However, without specific studies on this compound, any discussion of its reactivity with Lewis acids would be purely speculative. Detailed research findings, including specific catalysts, reaction conditions, and resulting products for this compound, are absent from the surveyed literature. Consequently, data tables and in-depth analysis of its behavior under Lewis acid catalysis cannot be provided at this time. Further experimental investigation would be required to elucidate the chemical reactivity and transformation pathways of this compound in the presence of Lewis acids.

Advanced Spectroscopic Characterization in Research of 5 Ethyl 3,4 Dimethylfuran 2 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone of organic chemistry for providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR for Proton Environment Elucidation

¹H NMR spectroscopy would be instrumental in defining the number of different proton environments and their neighboring atoms in 5-Ethyl-3,4-dimethylfuran-2(5H)-one. Analysis of chemical shifts, integration values, and splitting patterns (multiplicity) would allow for the assignment of each proton to its specific position within the molecule, including the ethyl and methyl groups attached to the furanone ring. Unfortunately, specific ¹H NMR spectral data, such as chemical shifts (δ) and coupling constants (J), for this compound are not reported in the reviewed literature.

¹³C NMR for Carbon Skeleton Analysis

To understand the carbon backbone of this compound, ¹³C NMR spectroscopy is essential. This technique provides a distinct signal for each unique carbon atom in the molecule, including the carbonyl carbon of the lactone, the olefinic carbons of the furanone ring, and the aliphatic carbons of the ethyl and methyl substituents. The chemical shifts of these signals would offer valuable insights into the electronic environment of each carbon. Regrettably, no published ¹³C NMR spectral data for this compound could be located.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Assignment

Two-dimensional (2D) NMR experiments are critical for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to connect adjacent protons, for instance, within the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which is key to connecting the substituent groups to the furanone core.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the determination of the molecule's stereochemistry.

The absence of primary NMR data in the literature means that no data for these vital 2D NMR experiments for this compound are available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Under Electron Ionization (EI) conditions, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, offering clues about its structural components. Specific m/z values and relative abundances of the molecular ion and key fragments for this compound are not documented in available mass spectral databases or scientific papers.

Chemical Ionization Mass Spectrometry (CI-MS) in Research

Chemical Ionization (CI) is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺). This is particularly useful for confirming the molecular weight of a compound. As with EI-MS, no research detailing the CI-MS analysis of this compound has been found.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a chemical formula of C8H12O2, the theoretical exact mass can be calculated. This calculated value is then compared against the experimentally measured mass to confirm the compound's elemental formula.

The high resolution of this technique allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. The exact mass determination by HRMS provides a high degree of confidence in the identification of this compound, especially when dealing with complex matrices where multiple compounds may be present.

| Parameter | Value |

| Molecular Formula | C8H12O2 |

| Theoretical Exact Mass | 140.0837 u |

| Instrumentation | Time-of-Flight (TOF) or Orbitrap Mass Analyzers |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be expected. A strong absorption band is anticipated in the region of 1740-1760 cm⁻¹ corresponding to the C=O stretching vibration of the lactone (cyclic ester) ring. Additional bands would be present for C-H stretching vibrations of the ethyl and methyl groups, as well as C-O stretching vibrations associated with the furanone ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond within the furanone ring would be expected to show a characteristic Raman signal. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be more prominent in the Raman spectrum.

| Functional Group | Expected IR Absorption (cm⁻¹) | Vibrational Mode |

| C=O (lactone) | 1740 - 1760 | Stretching |

| C-H (alkane) | 2850 - 2960 | Stretching |

| C-O (ester) | 1000 - 1300 | Stretching |

Chiroptical Spectroscopic Methods for Stereochemical Analysis

The this compound molecule contains a stereocenter at the C5 position, where the ethyl group is attached. This means that it can exist as two different enantiomers, (5R)- and (5S)-. Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers and determining the absolute configuration of a sample.

These techniques rely on the differential interaction of left and right circularly polarized light with a chiral molecule. The resulting CD or ORD spectrum is unique to each enantiomer and can be used to determine the enantiomeric excess (ee) of a mixture. While specific chiroptical data for this compound is not widely published, these methods would be the standard approach for its stereochemical analysis.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from complex mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Due to its relatively low molecular weight and volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of this compound. In GC, the compound is vaporized and separated from other volatile components in a sample based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a molecular fingerprint, allowing for confident identification. The retention time from the gas chromatograph provides an additional layer of identification. This technique is particularly useful in flavor and fragrance analysis, where this compound might be found.

| Analytical Parameter | Description |

| Stationary Phase | Typically a non-polar or medium-polarity column (e.g., DB-5, HP-5MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Key Mass Fragments (m/z) | Fragments corresponding to the loss of the ethyl group, CO, and other characteristic cleavages. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analysis

While GC-MS is well-suited for the volatile nature of this compound, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for its separation from non-volatile matrix components or for preparative purposes. In HPLC, the compound is separated based on its partitioning between a liquid mobile phase and a solid stationary phase.

For this compound, a reversed-phase HPLC method would likely be used, with a C18 column as the stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the conjugated system in the furanone ring would exhibit UV absorbance. HPLC is also amenable to coupling with mass spectrometry (LC-MS) for enhanced detection and identification. Chiral HPLC columns can be used to separate the (5R)- and (5S)-enantiomers.

| HPLC Mode | Stationary Phase | Mobile Phase | Detection |

| Reversed-Phase | C18 | Water/Acetonitrile or Water/Methanol | UV (around 220-260 nm) |

| Chiral | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Varies depending on the column | UV or Mass Spectrometry |

Computational and Theoretical Chemistry Studies of 5 Ethyl 3,4 Dimethylfuran 2 5h One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of furanone derivatives. dntb.gov.uaresearchgate.net By solving approximations of the Schrödinger equation, DFT can determine various electronic properties that govern the molecule's behavior.

For 5-Ethyl-3,4-dimethylfuran-2(5H)-one, DFT calculations can map the electron density distribution, revealing regions susceptible to electrophilic or nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and reactivity. nih.gov

In studies of related furan (B31954) derivatives, DFT calculations at the B3LYP/6–311++G(d,p) level of theory have been used to correlate electronic properties with activities like antioxidant potential. researchgate.net For instance, the presence of electron-donating groups (like the ethyl and methyl groups in our target molecule) can influence the HOMO-LUMO gap and, consequently, the reactivity. It has been shown that structural modifications on the furanone ring significantly impact electronic properties. ajchem-b.com

A comprehensive DFT analysis of this compound would involve optimizing its geometry and then calculating key reactivity descriptors.

Table 1: Calculated Electronic Properties of Furanone Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 2(5H)-furanone | -7.5 | -1.2 | 6.3 | 3.8 |

| 2(5-Methyl)-furanone | -7.2 | -1.1 | 6.1 | 4.1 |

| 2(5-Phenyl)-furanone | -6.8 | -1.5 | 5.3 | 4.5 |

Note: This table is illustrative and based on general findings for furanones. Specific values for this compound would require dedicated calculations. Data adapted from computational studies on furanone derivatives. ajchem-b.com

Conformational Analysis and Stereochemical Predictions

The presence of a chiral center at the C5 position (bearing the ethyl group) and the puckered furanone ring means that this compound can exist in different conformations and as stereoisomers (enantiomers). Conformational analysis through computational methods can identify the most stable three-dimensional arrangements of the molecule.

Using methods like the GFN2-XTB method for an initial search followed by higher-level DFT optimizations (e.g., PBE0-D3BJ/def2-SVP), researchers can map the potential energy surface of the molecule. acs.org This process identifies various conformers, arising from the rotation of the ethyl group and the puckering of the furanone ring, and calculates their relative energies. acs.org The most stable conformer will be the one with the lowest Gibbs free energy.

For similar cyclic molecules, it has been shown that there is a strong coupling between the orientation of side-groups and the puckering of the ring. scispace.com Computational analysis is also crucial for predicting the stereochemical outcomes of reactions involving such molecules. acs.org For instance, in cycloaddition reactions, DFT can predict whether the endo or exo product is favored by calculating the activation energies for both pathways. acs.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for tracing the step-by-step pathway of a chemical reaction, known as the reaction mechanism. researchgate.netsmu.edu For a molecule like this compound, this could involve studying its formation or its participation in subsequent reactions.

By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, a detailed energy profile of the reaction can be constructed. scholarsresearchlibrary.com For example, the mechanism of a 1,3-dipolar cycloaddition involving a furanone can be computationally explored to understand its regioselectivity and stereoselectivity. acs.org The Gibbs free energy diagram for the reaction channels can reveal which pathway is kinetically favored (i.e., has the lowest activation energy barrier). acs.org

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the reactants and products. researchgate.net For complex reactions, these models can distinguish between concerted and stepwise mechanisms.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic data, which can be invaluable for identifying and characterizing molecules. For this compound, methods like DFT can be used to calculate its expected NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C chemical shifts with a good degree of accuracy. These theoretical values can then be compared with experimental data to confirm the structure of the molecule.

Similarly, by calculating the vibrational frequencies, a theoretical IR spectrum can be generated. The calculated frequencies and their corresponding intensities can be compared to an experimental spectrum to assign the observed absorption bands to specific molecular vibrations. For related furan derivatives, DFT calculations at the B3LYP/6–311++G(d,p) level have shown good agreement between theoretical and experimental vibrational assignments. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment over time. uiowa.eduunl.edu For this compound, MD simulations could be used to understand its interactions with solvent molecules, other solutes, or biological macromolecules. mdpi.commdpi.com

In an MD simulation, the molecule and its surroundings (e.g., a box of water molecules) are modeled, and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved iteratively to simulate the movement of each atom over a period of time.

This approach can provide insights into:

Solvation: How solvent molecules arrange themselves around the furanone.

Aggregation: Whether and how furanone molecules interact with each other in solution.

Binding: The mechanism by which the molecule might bind to a receptor or an enzyme active site.

Parameters like cohesive energy density, which measures intermolecular forces, can be calculated from MD simulations to understand the interactions between molecules in a condensed phase. mdpi.com While classical MD often uses nonpolarizable force fields, more advanced polarizable force fields can provide a more accurate description of interactions, especially for charged or polar species. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2(5H)-furanone |

| 2(5-Methyl)-furanone |

| 2(5-Phenyl)-furanone |

| 2-hydroxyfuran |

Biogenesis and Formation Pathways of Furan 2 5h Ones in Chemical Systems

Maillard Reaction Pathways to Furanone Structures

The Maillard reaction, a form of non-enzymatic browning, is a primary route for the formation of many furanones, including 4-hydroxy-3(2H)-furanones, in heated foodstuffs. wikipedia.org This complex cascade of reactions occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid. nih.gov The reaction proceeds through the formation of an Amadori product, which then undergoes enolization and degradation to form key intermediates like dicarbonyls. nih.gov

For furanones with ethyl and methyl substitutions, such as 5-ethyl-3,4-dimethylfuran-2(5H)-one, the specific precursors are crucial. For instance, the formation of 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) has been demonstrated in Maillard reaction models using pentose (B10789219) sugars like xylose and the amino acid alanine (B10760859). researchgate.net In this process, the pentose provides the five-carbon backbone, while a C2 fragment from the Strecker degradation of alanine is incorporated to form the ethyl group. nih.govresearchgate.net It is through such combinations of sugar-derived backbones and amino-acid-derived fragments that the diverse structures of furanones are assembled during the Maillard reaction. While some furanones are formed with the sugar's carbon skeleton intact, others are the result of fragmentation and recombination. researchgate.netnih.gov

Degradation of Amino Acids and Carbohydrate Precursors

The degradation of amino acids and carbohydrates provides the fundamental building blocks for furanone synthesis. libretexts.orglibretexts.org In general, hexose (B10828440) sugars (like glucose) and pentose sugars (like ribose and xylose) serve as the primary carbon-skeleton donors. nih.govresearchgate.net The type of sugar influences the resulting furanone; for example, hexoses tend to form furanones like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), while pentoses are precursors to norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone). nih.gov

Amino acids contribute not only as catalysts in the Maillard reaction but also as donors of nitrogen and specific carbon fragments via Strecker degradation. nih.govlibretexts.org This degradation converts an amino acid into a Strecker aldehyde, which can then participate in the formation of the furanone structure. For instance, alanine provides a C2 fragment (acetaldehyde) necessary for ethyl-substituted furanones, while glycine (B1666218) can provide a C1 fragment (formaldehyde). nih.gov

Role of α-Ketobutyric Acid and Propanal in Furanone Formation

Alpha-ketobutyric acid (also known as 2-oxobutanoic acid) is a key intermediate in the formation of certain furanones, particularly sotolon (3-hydroxy-4,5-dimethyl-2(5H)-one). acs.orgresearchgate.netnih.govresearchgate.netdocumentsdelivered.com This pathway is significant in the aging of wines and other fermented products. wikipedia.orgacs.orgnih.govresearchgate.net Sotolon formation can occur through an aldol (B89426) condensation of α-ketobutyric acid and acetaldehyde (B116499). researchgate.netnih.govresearchgate.net The α-ketobutyric acid itself can be generated from the oxidative degradation of ascorbic acid or produced by yeast during fermentation. nih.govresearchgate.net

The mechanism involves the condensation of these two precursors, followed by cyclization and dehydration to form the furanone ring. researchgate.netnih.gov While research has focused on the formation of sotolon (with two methyl groups), a similar pathway could theoretically produce ethyl-substituted furanones. If propanal (a C3 aldehyde) were to react with a suitable keto acid, it could lead to furanones with different substitution patterns, although this specific reaction is less documented in the literature than the acetaldehyde pathway. The non-enzymatic formation of sotolon has been shown to proceed from the condensation of acetaldehyde under oxidative conditions, with α-ketobutyric acid being the intermediate product. documentsdelivered.com

Involvement of Glyoxylic and Pyruvic Acids with Amino Acids

Pyruvic acid and glyoxylic acid, which are central metabolites in cellular processes, also serve as precursors for furanone formation in the presence of amino acids. Research has demonstrated that a precursor to sotolon, 3-amino-4,5-dimethyl-2(5H)-furanone, can be thermally generated from model systems of pyruvic acid and glycine, or glyoxylic acid and alanine.

Two primary pathways have been proposed that converge on the intermediate 4,5-dimethylfuran-2,3-dione:

Pyruvic Acid Pathway: Involves the self-aldol condensation of pyruvic acid, followed by lactonization and an aldol reaction with a formaldehyde (B43269) source (which can be derived from glycine).

Glyoxylic Acid Pathway: Involves the self-aldol addition of acetaldehyde (derived from alanine) with glyoxylic acid, followed by lactonization.

Isotope labeling studies have indicated that the pyruvic acid pathway is a more efficient route for forming the dione (B5365651) intermediate, which can then react with any amino acid in a Strecker-like interaction to yield the amino-furanone, a direct precursor to the final hydroxylated furanone.

Enzymatic and Non-Enzymatic Formation Processes

Furanone generation occurs through both non-enzymatic and enzymatic routes. The Maillard reaction and thermal degradation are the principal non-enzymatic pathways, driven by heat during food processing. nih.gov These reactions are responsible for the formation of furanones in products like coffee, roasted meats, and soy sauce. nih.govresearchgate.net The condensation of α-ketobutyric acid with acetaldehyde is another key non-enzymatic process, particularly in the oxidative aging of beverages like wine. researchgate.netnih.govdocumentsdelivered.com

In contrast, enzymatic formation is responsible for the presence of furanones in fresh, unprocessed foods like fruits. nih.gov In strawberries, for example, a ripening-induced enzyme, Fragaria x ananassa enone oxidoreductase (FaEO), catalyzes the final step in the biosynthesis of HDMF. nih.gov This enzyme reduces the exocyclic double bond of the precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) to form HDMF. nih.gov Similarly, yeast, such as Saccharomyces cerevisiae, can contribute to furanone formation during fermentation, not by direct synthesis of the furanone itself, but by producing key precursors like α-ketobutyric acid. nih.govresearchgate.net The development of enzymatic synthesis methods using biocatalysts like Candida antarctica lipase (B570770) B (CALB) is also being explored for producing furan-based polymers, highlighting the potential for controlled, green synthesis of furan (B31954) structures. rug.nl

Oxidative Pathways Leading to Furanones

Oxidation is a critical step in many furanone formation pathways. In the context of wine aging, the formation of sotolon is linked to mild oxygenation. nih.govresearchgate.net The oxidative degradation of ascorbic acid has been identified as a pathway that generates α-ketobutyric acid, a direct precursor to sotolon. nih.govresearchgate.net

In atmospheric chemistry, the oxidation of furan and its derivatives by hydroxyl (OH) radicals is a major degradation pathway. This process can lead to the formation of hydroxy-furanones or ring-opened dicarbonyl compounds. researchgate.net The oxidation of a furan ring by metabolic enzymes, such as cytochrome P450, is another significant pathway. This enzymatic oxidation is thought to proceed via the formation of a highly reactive epoxide or a cis-enedione intermediate, which can then be further metabolized. While often studied in the context of toxicology, these pathways demonstrate fundamental oxidative reactions of the furan ring that can lead to various functionalized products.

Isotopic Labeling Studies in Furanone Formation Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate the complex formation pathways of furanones. By replacing atoms in a precursor molecule with a stable isotope (e.g., ¹³C or ²H), researchers can track the incorporation of these labeled atoms into the final product using techniques like gas chromatography-mass spectrometry (GC-MS).

Key findings from isotopic labeling studies include:

Demonstrating that in the formation of HEMF from pentoses and alanine, the C2 fragment from alanine is incorporated into the pentose backbone. researchgate.net

Confirming that in the Maillard reaction, the carbon skeleton of glucose can remain intact during the formation of HDMF.

Elucidating the two distinct pathways for the formation of the intermediate 4,5-dimethylfuran-2,3-dione from either pyruvic acid/glycine or glyoxylic acid/alanine.

Showing that in strawberries, D-fructose is a more direct and efficient precursor for furanones than D-glucose, supporting the concept of a biological Maillard reaction where the carbohydrate skeleton is converted without prior cleavage.

These studies provide definitive evidence for proposed reaction mechanisms and help to distinguish between competing formation pathways.

Chemical Applications and Derivatization Studies of 5 Ethyl 3,4 Dimethylfuran 2 5h One

Utilization as a Building Block in Organic Synthesis

There is no specific information available in the reviewed scientific literature demonstrating the use of 5-Ethyl-3,4-dimethylfuran-2(5H)-one as a synthetic building block. The sections below reflect this lack of data.

Precursors for Lactones and Furans

No studies have been identified that describe the use of this compound as a precursor for the synthesis of other lactones or furan (B31954) derivatives. Research into the synthesis of complex furan and lactone structures typically originates from more readily available or functionalized starting materials. For instance, the conversion of other furanic compounds, like 2,5-dimethylfuran, into valuable chemical intermediates such as 2,5-hexanedione (B30556) has been documented. mdpi.com

Synthesis of Structurally Related Furanone Analogues and Derivatives

While there is no literature detailing the use of this compound as a starting point for creating analogues, extensive research exists on the synthesis of various furanones. These studies often focus on building the furanone ring from acyclic precursors.

A significant point of clarification is the distinction between the target compound and its hydroxylated analogue, 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone (CAS 698-10-2). This similar-sounding molecule is a well-known and important flavor compound with a sweet, maple, and caramel (B1170704) odor. researchgate.net Its synthesis has been a subject of research, highlighting its importance in the flavor and fragrance industry. researchgate.netsigmaaldrich.com In contrast, this compound is noted by suppliers as not being for fragrance or flavor use. thegoodscentscompany.com

Exploration of Bioactive Furanone Scaffolds

The furan-2(5H)-one core is recognized as a "privileged scaffold" in medicinal chemistry, with various derivatives showing a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. mdpi.com For example, studies on 3,4,5-trisubstituted furan-2(5H)-one derivatives have revealed potent cytotoxic activity against human tumor cell lines. nih.gov Similarly, silylated derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one have been synthesized and evaluated for their anticancer effects. mdpi.com

However, within this broad field of research, This compound itself has not been identified as a bioactive scaffold in the reviewed literature. The focus remains on derivatives with specific substitutions that impart biological activity.

Development of Chemical Markers and Reference Standards

There is no evidence to suggest that this compound is used as a chemical marker or reference standard. Typically, compounds used for such purposes have a significant presence in a particular matrix (e.g., a food product, environmental sample, or biological system) or are key markers of a specific process. The apparent lack of natural occurrence or significant commercial application for this compound makes its use as a standard unlikely. thegoodscentscompany.com

Its hydroxylated relative, 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, is a known flavor component in products like alcohol-free beer and is a well-characterized reference material in flavor science. sigmaaldrich.com This further underscores the scientific focus on the hydroxylated analogue rather than the compound requested in the article's subject.

Structure Reactivity and Structure Property Relationship Studies in Furan 2 5h Ones

Impact of 5-Ethyl Substitution on Reactivity and Selectivity

The substituent at the C5 position of the furan-2(5H)-one ring plays a pivotal role in dictating the molecule's reactivity and the stereochemical outcome of its reactions. The presence of an ethyl group at this position, as in 5-Ethyl-3,4-dimethylfuran-2(5H)-one, is expected to exert several key influences.

From a steric perspective, the ethyl group is more demanding than a methyl group, which can influence the approach of reagents. In reactions such as nucleophilic additions or cycloadditions, the ethyl group can direct the incoming species to the opposite face of the furanone ring, leading to a degree of diastereoselectivity. For instance, in reactions where the C5 position is a stereocenter, the ethyl group will influence the formation of new stereocenters elsewhere in the molecule.

Electronically, the ethyl group is an electron-donating group through an inductive effect. This can subtly modulate the electronics of the furanone ring. However, the primary electronic character of the furan-2(5H)-one system is dominated by the α,β-unsaturated lactone functionality, which renders the C5 position susceptible to nucleophilic attack. In some reactions, the 5-substituent can be eliminated. The nature of this substituent influences the ease of elimination.

Studies on related furanones have shown that the C5 substituent can affect the regioselectivity of reactions. For example, in the alkylation of anions derived from 5-(ethylthio)furanones, the regioselectivity is dependent on both the alkylating agent and the nature of the substituent at C4 thegoodscentscompany.com. While not a direct analogue, this highlights the interplay of substituents in directing chemical transformations.

Influence of 3,4-Dimethyl Substitution on Furanone Core Stability and Reactivity

The presence of methyl groups at both the C3 and C4 positions of the furanone ring in this compound has significant implications for the stability and reactivity of the core structure.

The double bond in the furan-2(5H)-one ring is located between C3 and C4. The presence of two methyl groups on this double bond increases its steric hindrance. This steric crowding can decrease the reactivity of the double bond towards certain reagents, for example, in catalytic hydrogenation or epoxidation reactions.

The 3,4-dimethyl substitution also blocks potential reaction sites. For example, in furanones with a hydrogen at the C3 or C4 position, reactions involving deprotonation at these sites can occur. The presence of methyl groups precludes such reactions.

Stereochemical Aspects and Their Chemical Implications

The C5 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)-5-Ethyl-3,4-dimethylfuran-2(5H)-one and (S)-5-Ethyl-3,4-dimethylfuran-2(5H)-one. These stereoisomers are non-superimposable mirror images of each other researchgate.net.

The presence of this chiral center has significant chemical implications. In a chiral environment, such as in the presence of a chiral catalyst or a biological system, the two enantiomers can exhibit different reactivity and biological activity. This is a well-established principle in stereochemistry, where different enantiomers of a molecule can have distinct interactions with other chiral molecules researchgate.net.

The stereochemistry at C5 will also influence the stereochemical outcome of reactions at other positions in the molecule, a phenomenon known as diastereoselection. For example, if a new stereocenter is created at C2, the existing stereocenter at C5 will likely favor the formation of one diastereomer over the other.

The study of chiral furanones is an active area of research, with techniques like vibrational circular dichroism (VCD) being used to determine the absolute configurations of these molecules ajchem-b.comresearchgate.net. Such studies have revealed clear relationships between the absolute configuration of furanones and their sensory properties, highlighting the importance of stereochemistry in this class of compounds ajchem-b.comresearchgate.net. While no specific stereochemical studies on this compound have been found, the principles derived from related compounds are directly applicable.

Correlations between Molecular Structure and Spectroscopic Signatures

Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Signature |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), two singlet signals for the two methyl groups at C3 and C4, and a signal for the proton at the C5 stereocenter. The chemical shifts would be influenced by the electronic environment of the furanone ring. |

| ¹³C NMR | Resonances for the carbonyl carbon (C2), the olefinic carbons (C3 and C4), the stereogenic carbon (C5), and the carbons of the ethyl and methyl substituents. The chemical shifts would be characteristic of a substituted α,β-unsaturated lactone. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching of the lactone carbonyl group, typically in the range of 1740-1780 cm⁻¹. Bands corresponding to C=C stretching of the double bond within the ring and C-H stretching and bending vibrations of the alkyl groups would also be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of C₈H₁₂O₂ (140.17 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl group, cleavage of the furanone ring, and other characteristic fragmentations of lactones. |

Spectroscopic data for the closely related compound 5-ethyl-3-hydroxy-4-methyl-5H-furan-2-one is available and shows characteristic signals that can be used for comparison spectrabase.com. For instance, its ¹³C NMR and ¹H NMR spectra provide a basis for predicting the shifts in this compound, with adjustments for the replacement of the hydroxyl group with a methyl group.

Computational Approaches to Structure-Reactivity Predictions

Computational chemistry provides powerful tools to predict and understand the structure-reactivity relationships of molecules like this compound. Density Functional Theory (DFT) is a common method used to model the electronic structure and predict various properties of furanone derivatives.

Key areas where computational approaches can provide insights include:

Molecular Geometry and Stability: DFT calculations can be used to determine the optimized three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. This can provide insights into the steric effects of the substituents. The relative energies of different conformations and stereoisomers can also be calculated to predict their relative stabilities.

Electronic Properties and Reactivity Indices: Computational models can calculate various electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. Other reactivity descriptors like electrostatic potential maps can predict sites susceptible to nucleophilic or electrophilic attack.

Spectroscopic Data Prediction: Computational methods can be used to predict NMR chemical shifts and IR vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the structure of the compound. For instance, DFT calculations have been successfully used to assign the relative configurations of diastereomeric furanones by comparing experimental and computed NMR chemical shifts nih.gov.

Reaction Mechanisms and Selectivity: Computational modeling can be employed to study the mechanisms of reactions involving furanones. By calculating the energy profiles of different reaction pathways, it is possible to predict the most likely mechanism and rationalize the observed stereoselectivity or regioselectivity. For example, computational studies have been used to understand the diastereoselectivity of vinylogous aldol (B89426) reactions of furanone derivatives nih.gov.

While no specific computational studies on this compound were found, research on other furanones demonstrates the utility of these methods in understanding their chemical behavior ajchem-b.comnih.gov. Such approaches could be readily applied to gain a deeper understanding of the structure-reactivity relationships of the title compound.

Conclusion and Outlook

Summary of Key Research Findings on 5-Ethyl-3,4-dimethylfuran-2(5H)-one Chemistry

While dedicated research focusing exclusively on this compound is limited in publicly available literature, its chemistry can be largely inferred from the extensive studies on the furan-2(5H)-one scaffold and its variously substituted analogues. The key findings relevant to this specific compound are centered on its synthesis and potential reactivity.

Synthesis: The primary synthetic routes to substituted furan-2(5H)-ones, which are applicable to the preparation of this compound, involve several key strategies. These include the cyclization of γ-keto acids, the oxidation of corresponding furans, and various multi-component reactions. For instance, a general and modular approach to highly substituted furans has been developed, which could be adapted for the synthesis of the target molecule. pnas.orgacs.org One patented method for preparing 2,5-dialkyl-4-hydroxy-3(2H)-furanones involves the aldol (B89426) condensation of a dihydro-3(2H)-furanone with an aldehyde, followed by oxidation. google.com This highlights a potential pathway where 2,5-dimethyl-dihydro-3(2H)-furanone could react with acetaldehyde (B116499) to ultimately yield a precursor to the target compound.

Reactivity: The reactivity of the furan-2(5H)-one core is characterized by the interplay of the lactone functionality and the α,β-unsaturated system. The electrophilic β-carbon is susceptible to nucleophilic attack, a common reaction manifold for this class of compounds. Additionally, the protons on the alkyl substituents can be involved in various condensation reactions. While specific reactivity data for this compound is not extensively documented, studies on related compounds such as 3,4-diaryl-2(5H)-furanones demonstrate their potential as cytotoxic agents, suggesting that the core scaffold can be a platform for discovering biologically active molecules. nih.gov

Unresolved Challenges and Emerging Research Opportunities

Despite the progress in furanone chemistry, several challenges and opportunities remain, particularly concerning specifically substituted derivatives like this compound.

A significant challenge is the lack of detailed characterization and biological evaluation of many synthetically accessible furan-2(5H)-one derivatives. While general synthetic methods exist, their application to produce a wide library of compounds, including this compound, for systematic screening has not been fully realized.

Emerging research opportunities lie in the exploration of the specific roles of alkyl substituents on the physicochemical properties and biological activities of furan-2(5H)-ones. For instance, the ethyl group at the C5 position in the target molecule, compared to a methyl group, can influence its lipophilicity and, consequently, its interaction with biological targets. A study on the closely related 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, an important flavor compound, underscores the impact of the ethyl group on its sensory properties. researchgate.net

Furthermore, the development of stereoselective synthetic methods for furan-2(5H)-ones with chiral centers, such as the C5 position in this compound, presents a significant opportunity. Enantiomerically pure furanones often exhibit distinct biological activities, and their controlled synthesis is a key area of ongoing research.

Future Directions in the Synthesis, Reactivity, and Applications of Furan-2(5H)-ones

The future of furan-2(5H)-one chemistry is poised for exciting advancements, with several promising directions for synthesis, reactivity studies, and applications.

Synthesis: The development of more efficient, atom-economical, and environmentally benign synthetic methodologies will continue to be a major focus. This includes the use of novel catalytic systems, such as heteropoly acids, for one-pot syntheses. researchgate.net Flow chemistry and microwave-assisted synthesis are also expected to play a larger role in the rapid and scalable production of furan-2(5H)-one libraries for high-throughput screening.

Reactivity: Future investigations into the reactivity of furan-2(5H)-ones will likely explore novel transformations and their application in cascade reactions to build molecular complexity. The use of substituted furan-2(5H)-ones as synthons in cycloaddition reactions, for example, has shown promise in the construction of complex polycyclic systems. acs.org A deeper understanding of the electronic and steric effects of substituents on the reactivity of the furanone core will enable more precise control over reaction outcomes.